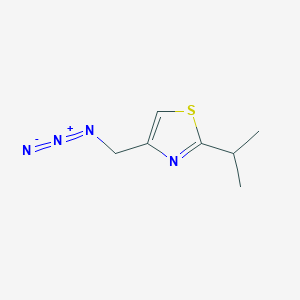4-(Azidomethyl)-2-(1-methylethyl)thiazole
CAS No.: 1004316-53-3
Cat. No.: VC5451339
Molecular Formula: C7H10N4S
Molecular Weight: 182.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1004316-53-3 |
|---|---|
| Molecular Formula | C7H10N4S |
| Molecular Weight | 182.25 |
| IUPAC Name | 4-(azidomethyl)-2-propan-2-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3 |
| Standard InChI Key | DHKFBPLILRQLFJ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=CS1)CN=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-(Azidomethyl)-2-(1-methylethyl)thiazole exhibits the following properties:
| Property | Value |
|---|---|
| CAS Registry Number | 1004316-53-3 |
| Molecular Formula | C7H10N4S |
| Molecular Weight | 182.25 g/mol |
| IUPAC Name | 4-(azidomethyl)-2-propan-2-yl-1,3-thiazole |
| SMILES | CC(C)C1=NC(=CS1)CN=[N+]=[N-] |
| InChI Key | DHKFBPLILRQLFJ-UHFFFAOYSA-N |
The thiazole ring’s aromaticity is stabilized by delocalized π-electrons, while the azidomethyl group introduces a high-energy, strained structure prone to cycloaddition reactions .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves:
Thiazole Ring Formation
A Hantzsch thiazole synthesis variant employs α-halo ketones and thioamides. For example:
-
Step 1: Condensation of 2-(1-methylethyl)thioamide with chloroacetone in ethyl acetate, catalyzed by triethylamine (Et3N), yields 2-isopropyl-4-methylthiazole .
-
Step 2: Azidation via nucleophilic substitution, replacing the methyl group’s bromide with sodium azide (NaN3) in dimethylformamide (DMF) .
Representative Reaction:
Yields range from 70% to 85% under optimized conditions (60°C, 12 hr) .
Alternative Approaches
-
Cycloaddition Strategies: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies pre-functionalized thiazoles, though this is less common for primary synthesis .
-
Solid-Phase Synthesis: Immobilized thiazole precursors enable scalable production, reducing purification steps .
Purification and Characterization
-
Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >95% purity .
-
Chromatography: Silica gel columns (cyclohexane:acetone, 4:1) resolve azidothiazole derivatives .
Reactivity and Functionalization
Azide Group Reactivity
The azidomethyl group participates in:
-
Staudinger Reactions: With triphenylphosphine to form iminophosphoranes.
-
Click Chemistry: CuAAC with alkynes generates 1,2,3-triazoles, valuable in bioconjugation .
Example:
Ring Modifications
-
Electrophilic Substitution: Bromination at the 5-position using N-bromosuccinimide (NBS) .
-
Nucleophilic Aromatic Substitution: Limited due to the thiazole’s electron-deficient nature, but feasible with strong nucleophiles (e.g., amines) .
Biological and Pharmacological Applications
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum activity:
| Microbial Target | MIC (µg/ml) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 3.9–12.5 | Ampicillin (0.24) |
| Escherichia coli | 25–100 | Chloramphenicol (25) |
The isopropyl group enhances membrane penetration, while the azide enables targeted delivery via bioorthogonal chemistry .
Computational and Structure-Activity Relationship (SAR) Studies
Density Functional Theory (DFT) Analysis
-
HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
-
Molecular Electrostatic Potential (MEP): Negative regions localize near the azide, favoring electrophilic attacks .
SAR Insights
-
Azidomethyl Position: 4-substitution optimizes steric interactions with enzyme active sites .
-
Isopropyl Group: Branched alkyl chains improve logP (calculated 2.17), enhancing blood-brain barrier permeability .
Industrial and Material Science Applications
Polymer Chemistry
-
Crosslinking Agent: Azide-alkyne networks form hydrogels with tunable mechanical properties .
-
Photoresists: UV-induced decomposition generates nitrenes for lithographic patterning.
Energetic Materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume